

The Role of D-2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B3327455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Phosphoglyceric acid (2-PG) is a pivotal intermediate in cellular respiration, positioned at a critical juncture in the glycolytic pathway. As the substrate for the enzyme enolase, its conversion to phosphoenolpyruvate (PEP) represents the ninth and penultimate step of glycolysis, a reaction essential for the net production of ATP. This technical guide provides an in-depth examination of 2-PG's function, the kinetics and regulation of its enzymatic conversion, and its significance in metabolic homeostasis and disease. Detailed experimental protocols for the quantification of 2-PG and the characterization of enolase activity are provided, alongside quantitative data and pathway visualizations to support advanced research and drug development endeavors.

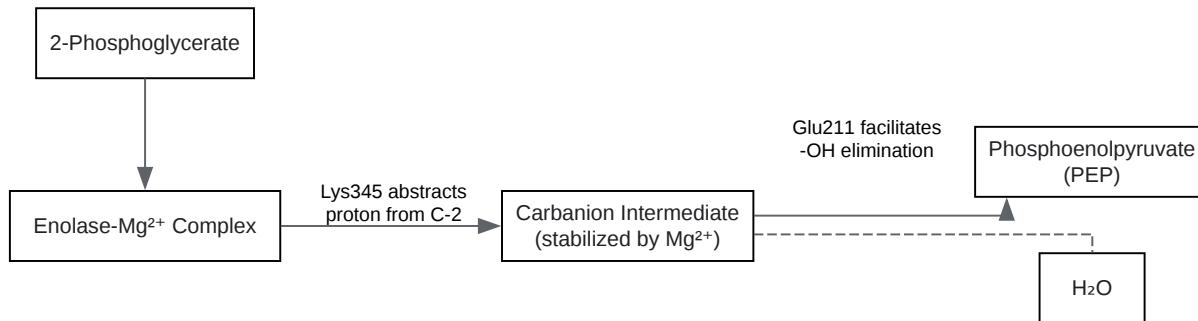
Core Function in Glycolysis

D-2-Phosphoglyceric acid is a three-carbon carboxylic acid that serves as a crucial link in the "payoff phase" of glycolysis.^[1] It is formed from its isomer, D-3-phosphoglyceric acid (3-PG), in a reversible reaction catalyzed by phosphoglycerate mutase. The primary and most critical function of 2-PG in cellular respiration is to act as the substrate for the enzyme enolase (EC 4.2.1.11).^[2]

Enolase catalyzes the dehydration of 2-PG, removing a molecule of water to form phosphoenolpyruvate (PEP).^[2] This reaction is significant for two key reasons:

- Energy Redistribution: The dehydration reaction dramatically rearranges the internal energy of the molecule. While the standard free energy change (ΔG°) of the reaction is relatively small and positive, it concentrates a large portion of the molecule's free energy of hydrolysis into the newly formed phosphate ester bond in PEP.
- Formation of a High-Energy Compound: PEP is an unstable, high-energy molecule poised to donate its phosphate group to ADP in the final step of glycolysis, a reaction catalyzed by pyruvate kinase that yields ATP.^[1] This substrate-level phosphorylation is a major energy-capturing step of the pathway.

The conversion of 2-PG to PEP is therefore indispensable for the net energy gain in glycolysis.


The Enolase-Catalyzed Reaction

The reversible dehydration of 2-PG to PEP is a cornerstone of central metabolism.

Catalytic Mechanism

The conversion of 2-PG to PEP proceeds via an E1cB elimination mechanism. The reaction is critically dependent on the presence of two divalent metal ions, typically Mg^{2+} , in the enzyme's active site.^[3]

- Binding and Coordination: The substrate, 2-PG, binds to the enolase active site, where its carboxyl group coordinates with the two Mg^{2+} ions. This coordination stabilizes the negative charge and increases the acidity of the hydrogen at the C-2 position.^[3]
- Proton Abstraction: A basic amino acid residue in the active site (e.g., Lys345) abstracts the acidic proton from C-2, forming a carbanion intermediate.^[3]
- Hydroxyl Elimination: The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211), resulting in the formation of a double bond between C-2 and C-3, yielding PEP.^[3]

[Click to download full resolution via product page](#)

Caption: The catalytic mechanism of enolase converting 2-PG to PEP.

Thermodynamics and Kinetics

The standard free energy change (ΔG°) for the conversion of 2-PG to PEP is small and positive, typically reported between +1.7 and +1.8 kJ/mol.^{[4][5]} This indicates that under standard conditions, the reaction is slightly unfavorable. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed by pyruvate kinase, keeping its concentration low and pulling the equilibrium forward.

The kinetic parameters of enolase are crucial for understanding metabolic flux. The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}), and the catalytic constant (k_{cat}) represents the turnover number.

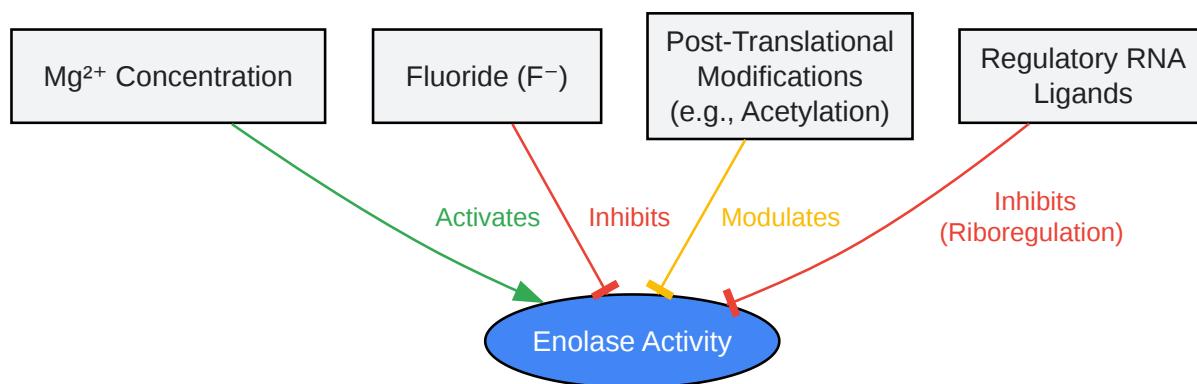
Parameter	Human Muscle Enolase (ENO3)	Klebsiella pneumoniae Enolase
Substrate	D-2-Phosphoglycerate	D-2-Phosphoglycerate
K_m (mM)	0.199	0.425
k_{cat} (s ⁻¹)	52.7	Not specified
Reference		

Table 1: Kinetic Parameters of Enolase. This table summarizes key kinetic values for enolase from different species, highlighting its efficiency in processing 2-PG.

Intracellular Concentration and Metabolic Control

The concentration of 2-PG is a key variable in the regulation of glycolytic flux. Metabolomic studies have established baseline concentrations for this intermediate across different organisms under specific growth conditions.

Organism / Cell Type	2-PG Concentration (mM)	Condition	Reference
Mammalian iBMK cells	0.017 ± 0.003	Glucose-rich media	[4]
Saccharomyces cerevisiae (Yeast)	0.11 ± 0.01	Glucose-rich media	[4]
Escherichia coli	0.16 ± 0.02	Glucose-rich media	[4]
Human Red Blood Cells	~5 (for 2,3-BPG*)	Physiological	


Table 2: Intracellular Concentrations of 2-Phosphoglycerate. Concentrations of 2-PG vary across different organisms. (*Note: 2,3-Bisphosphoglycerate (2,3-BPG), a related metabolite, is present at very high concentrations in red blood cells and plays a key role in regulating hemoglobin's oxygen affinity.)

The relatively low concentration of 2-PG compared to some other glycolytic intermediates suggests that it is rapidly turned over, consistent with the high efficiency of enolase.

Regulation of the 2-PG to PEP Conversion

The activity of enolase, and thus the flux from 2-PG, is subject to several layers of regulation, making it a potential target for therapeutic intervention.

- **Divalent Cations:** Enolase activity is absolutely dependent on divalent cations, with Mg^{2+} being the most effective physiological activator. The binding of a "conformational" ion induces a structural change necessary for substrate binding, while a second "catalytic" ion participates directly in the reaction.
- **Inhibitors:** Fluoride is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the Mg^{2+} ions in the active site, blocking substrate binding.
- **Post-Translational Modifications (PTMs):** Emerging research indicates that enolase activity can be modulated by PTMs. For instance, acetylation of Enolase 1 (ENO1) has been shown to increase its binding to certain RNAs, leading to an inhibition of its catalytic activity.
- **Riboregulation:** Recent studies have uncovered a novel regulatory mechanism where specific RNA ligands can directly bind to enolase and inhibit its enzymatic activity. This "riboregulation" has been implicated in the metabolic rewiring of stem cells during differentiation.

[Click to download full resolution via product page](#)

Caption: Key regulators of enolase activity.

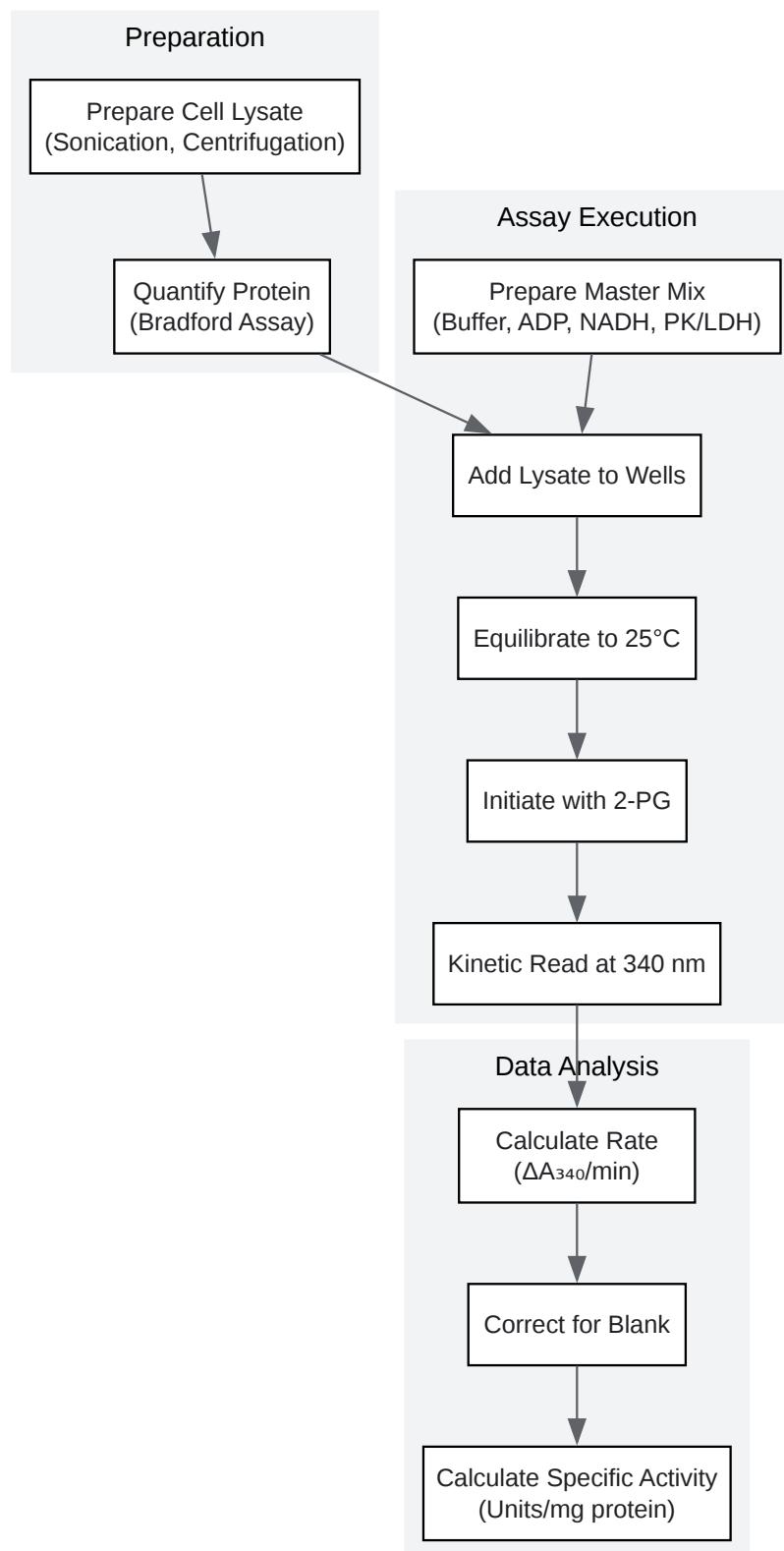
Experimental Protocols

Accurate measurement of 2-PG levels and enolase activity is fundamental for research in metabolism. The following sections provide detailed methodologies for key experiments.

Protocol: Measurement of Enolase Activity in Cell Lysates

This protocol is based on a continuous spectrophotometric rate determination assay. Enolase converts 2-PG to PEP, which is then used by pyruvate kinase (PK) to produce ATP and pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH disappearance is monitored as a decrease in absorbance at 340 nm and is directly proportional to enolase activity.

Materials:


- Lysis Buffer: RIPA or NP-40 buffer, or 15 mM Tris-HCl (pH 7.4) with 0.02% (w/v) BSA.
- Reaction Buffer (pH 7.4): 81 mM Triethanolamine, 25 mM MgSO₄, 100 mM KCl.
- Substrate/Reagent Stock Solutions:
 - 56 mM **D-2-Phosphoglyceric Acid (2-PG)**
 - 20 mM Adenosine 5'-Diphosphate (ADP)
 - 7 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH)
 - Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix (e.g., 7 units PK, 10 units LDH per reaction).
- Spectrophotometer capable of reading at 340 nm.
- 96-well UV-transparent plates or cuvettes.

Procedure:

- Sample Preparation (Cell Lysate): a. Harvest cultured cells (approx. 10⁶) by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 0.5 mL of ice-cold Lysis Buffer. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation at 20,000 x g for 20-30 minutes at 4°C. f. Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay). Store on ice or at -80°C.

- Assay Setup: a. Prepare a master mix for the desired number of reactions. For each 100 μ L reaction, combine:
 - Reaction Buffer
 - ADP (final concentration ~1.3 mM)
 - NADH (final concentration ~0.12 mM)
 - PK/LDH enzyme mixb. Aliquot the master mix into wells of a 96-well plate or cuvettes. c. Add 1-10 μ L of cell lysate (containing 1-10 μ g of protein) to each "Test" well. Add an equivalent volume of Lysis Buffer to a "Blank" well. d. Equilibrate the plate to 25°C in the spectrophotometer and monitor absorbance at 340 nm until the reading is stable.
- Initiating the Reaction: a. Start the reaction by adding 2-PG stock solution to all wells (final concentration ~1.9 mM). b. Immediately begin kinetic measurement, recording the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
- Data Analysis: a. Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the kinetic curve for both the Test and Blank samples. b. Subtract the rate of the Blank from the Test rate to get the corrected rate. c. Calculate enolase activity using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that converts 1.0 μ mole of 2-PG to PEP per minute.

Formula: Units/mL enzyme = $(\Delta A_{340}/\text{min} * \text{Reaction Volume}) / (\epsilon * \text{Path Length} * \text{Sample Volume})$, where ϵ for NADH at 340 nm is $6.22 \text{ mM}^{-1}\text{cm}^{-1}$.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring enolase activity.

Protocol: Measurement of 2-PG Concentration

This protocol is based on a fluorometric assay kit. 2-PG is converted to pyruvate through the actions of enolase and pyruvate kinase. Pyruvate is then oxidized by pyruvate oxidase to produce hydrogen peroxide (H_2O_2), which reacts with a probe to generate a fluorescent signal ($Ex/Em = 535/587$ nm).

Materials:

- Commercial 2-Phosphoglycerate Assay Kit (containing Assay Buffer, Fluorometric Probe, Enolase, PK, Pyruvate Oxidase, and a 2-PG Standard).
- Sample lysates prepared as described in 5.1, but deproteinized using a 10 kDa spin filter.
- 96-well black microtiter plate.
- Fluorescence microplate reader.

Procedure:

- Sample and Standard Preparation: a. Prepare a standard curve by diluting the 2-PG standard in Assay Buffer according to the kit manufacturer's instructions (e.g., 0 to 1 nmol/well). b. For each unknown sample, prepare two wells: one for the measurement (+ Enolase) and one for background control (- Enolase). Add 10-50 μ L of deproteinized lysate to each of the paired wells. Adjust the final volume to 50 μ L with Assay Buffer.
- Reaction Setup: a. Prepare a "Reaction Mix" containing Assay Buffer, Probe, Enolase, PK, and Pyruvate Oxidase. b. Prepare a "Negative Control Mix" that is identical to the Reaction Mix but lacks the Enolase enzyme. c. Add 50 μ L of the Reaction Mix to the standard wells and the "+ Enolase" sample wells. d. Add 50 μ L of the Negative Control Mix to the "- Enolase" sample wells.
- Incubation and Measurement: a. Mix the contents of the wells thoroughly. b. Incubate the plate for 60 minutes at 37°C, protected from light. c. Measure the fluorescence at $Ex/Em = 535/587$ nm.

- Data Analysis: a. For each sample, calculate the net relative fluorescence units (RFU) by subtracting the background reading (- Enolase well) from the measurement reading (+ Enolase well). b. Plot the RFU values for the standards against their concentrations to generate a standard curve. c. Determine the concentration of 2-PG in the unknown samples by extrapolating their net RFU values from the standard curve.

Conclusion and Future Directions

D-2-Phosphoglyceric acid, through its conversion to PEP by enolase, represents a critical control point in cellular energy production. The enolase reaction is not merely a simple dehydration but a sophisticated catalytic process that is finely tuned by ionic cofactors, inhibitors, and novel regulatory mechanisms like PTMs and riboregulation. Given the upregulation of glycolysis and elevated enolase expression in many cancers, this axis presents a compelling target for drug development. Future research should focus on elucidating the specific roles of different enolase isoforms and their unique regulatory features in various physiological and pathological contexts. The development of isoform-specific inhibitors or agents that modulate the novel regulatory pathways of enolase could offer new therapeutic strategies for cancer and other metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Teaching the basics of cancer metabolism: Developing antitumor strategies by exploiting the differences between normal and cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]
- 3. Metabolite concentrations, fluxes, and free energies imply efficient enzyme usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standardofcare.com [standardofcare.com]

- To cite this document: BenchChem. [The Role of D-2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-function-in-cellular-respiration\]](https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-function-in-cellular-respiration)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com